7-bromo-4,5-difluoro-1H-indole-2,3-dione
Description
7-Bromo-4,5-difluoro-1H-indole-2,3-dione is a halogenated indole derivative featuring bromine and fluorine substituents at positions 7, 4, and 5, respectively, along with a 2,3-dione functional group. The bromine atom contributes to molecular weight and lipophilicity, while fluorine atoms modulate electronic properties and metabolic stability. The 2,3-dione moiety likely increases polarity, influencing solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
7-bromo-4,5-difluoro-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWRJJMGGTVFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-bromo-4,5-difluoro-1H-indole-2,3-dione with key analogs, focusing on structural features, physicochemical properties, and inferred biological relevance.
4,5,6,7-Tetrafluoroindole
- Structure : Fluorine atoms at positions 4, 5, 6, and 7 on the indole ring.
- Key Differences : Lacks bromine and the 2,3-dione group.
- Physicochemical Impact: Extensive fluorination reduces ClogP (estimated −0.12) compared to the target compound (ClogP ~1.18), increasing polarity and metabolic stability.
- Synthesis : Synthesized via a five-step route from hexafluorobenzene, emphasizing fluorine’s role in directing regioselectivity .
7-Bromo-2-oxindole
- Structure : Bromine at position 7 and a single ketone group at position 2.
- Key Differences : Replaces the 2,3-dione with a 2-oxindole moiety.
- Physicochemical Impact : The absence of a second ketone and fluorine substituents increases ClogP (estimated 2.50), enhancing lipophilicity. The single ketone may limit hydrogen-bonding capacity compared to the target compound’s dione group .
5-Bromo-3-(triazole-ethyl)-1H-indole (Compound 9c)
- Structure : Bromine at position 5 and a triazole-ethyl substituent at position 3.
- Key Differences : Substitution pattern and functional groups differ significantly.
- Biological Relevance : Demonstrated antioxidant activity in ischemia studies, attributed to the triazole group’s ability to scavenge free radicals. The ethyl linker may improve membrane permeability (Rf = 0.30 in 70:30 EtOAc:hexane) .
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlights modular approaches for indole derivatization .
Piperazine-2,3-dione Derivatives
- Structure : Central piperazine ring with 2,3-dione groups.
- Key Differences : Heterocyclic core differs from indole but shares the 2,3-dione motif.
- Physicochemical Impact : ClogP values (1.50–2.80) are higher than the target compound due to aromatic benzyl substituents. The dione group enhances hydrogen-bonding interactions, correlating with improved anthelmintic activity against Fasciola hepatica .
Data Table: Comparative Analysis
*ClogP for 5-bromo-3-(triazole-ethyl)-1H-indole inferred from Rf = 0.30 (70:30 EtOAc:hexane).
Research Findings and Implications
- Lipophilicity : The bromine and fluorine balance results in moderate ClogP (~1.18), suggesting favorable membrane permeability for drug-like molecules.
- Biological Potential: The 2,3-dione group may mimic carbonyl motifs in enzyme inhibitors (e.g., kinase or protease targets), while halogen substituents could enhance target affinity via hydrophobic interactions .
Preparation Methods
Solvent and Catalyst Systems
CuI catalysts in polyethyleneglycol-400 (PEG-400)/DMF solvent systems reduce reaction times by 30% compared to traditional DMF-alone systems. PEG-400 stabilizes reactive intermediates through hydrogen bonding, while CuI accelerates electron transfer during fluorination.
Analytical Characterization of the Final Product
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (ACN/H₂O = 80:20, 1.0 mL/min) shows a single peak at 4.2 min, confirming ≥98% purity.
Comparative Analysis with Structural Analogs
7-Bromo-2-oxindole vs. Target Compound
The additional fluorine atoms and dione group in the target compound improve solubility (Log P = 1.18 vs. 2.50 for 7-bromo-2-oxindole) and hydrogen-bonding capacity .
Q & A
Q. Optimization Tips :
- Use CuI catalysts in PEG-400/DMF solvent systems to enhance reaction efficiency and reduce side products .
- Monitor reaction progress via TLC (Rf ~0.30 in 70:30 EtOAc/hexane) and employ flash chromatography for purification.
- Control temperature (e.g., 90°C for DMF removal) to prevent decomposition .
How do fluorination and bromination positions influence the electronic properties and reactivity of indole-2,3-dione derivatives?
Advanced
The electronic effects of halogen substituents are critical:
- Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position and stabilizing intermediates via resonance .
- Fluorine : Induces strong inductive effects, increasing the compound’s electrophilicity and altering π-π stacking interactions in biological systems .
Q. Reactivity Implications :
Q. Key Data :
- shifts at -114.65 ppm (for 4,5-difluoro substitution) confirm electronic environments .
- DFT calculations can predict charge distribution and guide synthetic modifications .
What spectroscopic techniques are most effective for confirming the structure of 7-bromo-4,5-difluoro-1H-indole-2,3-dione, and what key spectral data should researchers expect?
Basic
Essential Techniques :
- : Look for aromatic protons as doublets (J = 2.0–9.1 Hz) and NH signals around 12–13 ppm .
- : Carbonyl peaks at ~180–190 ppm (C=O) and deshielded aromatic carbons at 110–130 ppm .
- : Distinct signals for 4,5-difluoro substitution (-114 to -115 ppm) .
- HRMS : Molecular ion peak at m/z 273.96 [M+H] (calculated for C₈H₃BrF₂NO₂) .
Q. Validation :
How can researchers resolve discrepancies in reported synthetic yields of halogenated indole derivatives, and what factors contribute to these variations?
Advanced
Common Contradictions :
Q. Resolution Strategies :
- Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst amounts to identify optimal conditions .
- In-situ Monitoring : Use HPLC or LC-MS to detect intermediates and adjust reaction times .
- Recrystallization : Improve purity via solvent pairs like EtOAc/hexane (70:30) .
Q. Case Study :
- reports 50% yield using PEG-400/DMF, while achieves 25% in DMF alone, highlighting solvent effects .
What strategies are employed to evaluate the biological activity of 7-bromo-4,5-difluoro-1H-indole-2,3-dione, and how are target interactions characterized?
Advanced
Biological Assays :
Q. Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
